molecular formula C20H21NO7 B270502 Dimethyl 5-{[(3,4-dimethoxyphenyl)acetyl]amino}isophthalate

Dimethyl 5-{[(3,4-dimethoxyphenyl)acetyl]amino}isophthalate

Cat. No. B270502
M. Wt: 387.4 g/mol
InChI Key: RQKGIIVDCRIPQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 5-{[(3,4-dimethoxyphenyl)acetyl]amino}isophthalate, also known as DPAI, is a chemical compound that has been widely studied for its potential applications in scientific research. DPAI is a member of the isophthalate family of compounds, which are characterized by their ability to interact with biological systems in a variety of ways. In

Mechanism of Action

The mechanism of action of Dimethyl 5-{[(3,4-dimethoxyphenyl)acetyl]amino}isophthalate is not fully understood, but it is believed to involve interactions with biological enzymes and receptors. In cancer cells, Dimethyl 5-{[(3,4-dimethoxyphenyl)acetyl]amino}isophthalate has been shown to inhibit the activity of enzymes involved in cell division, leading to cell death. In the brain, Dimethyl 5-{[(3,4-dimethoxyphenyl)acetyl]amino}isophthalate has been shown to bind to specific receptors and modulate their activity, leading to changes in neural circuit function.
Biochemical and Physiological Effects:
Dimethyl 5-{[(3,4-dimethoxyphenyl)acetyl]amino}isophthalate has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In cancer cells, Dimethyl 5-{[(3,4-dimethoxyphenyl)acetyl]amino}isophthalate has been shown to induce apoptosis, or programmed cell death. In the brain, Dimethyl 5-{[(3,4-dimethoxyphenyl)acetyl]amino}isophthalate has been shown to modulate the activity of specific neural circuits, leading to changes in behavior and cognition.

Advantages and Limitations for Lab Experiments

One advantage of using Dimethyl 5-{[(3,4-dimethoxyphenyl)acetyl]amino}isophthalate in lab experiments is its ability to selectively target specific enzymes and receptors, making it a useful tool for studying the function of these molecules in biological systems. However, one limitation of using Dimethyl 5-{[(3,4-dimethoxyphenyl)acetyl]amino}isophthalate is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are many potential future directions for research on Dimethyl 5-{[(3,4-dimethoxyphenyl)acetyl]amino}isophthalate. One area of interest is the development of new drugs based on the Dimethyl 5-{[(3,4-dimethoxyphenyl)acetyl]amino}isophthalate scaffold, which could have improved properties compared to existing drugs. Another area of interest is the use of Dimethyl 5-{[(3,4-dimethoxyphenyl)acetyl]amino}isophthalate as a tool for mapping neural circuits in the brain, which could lead to a better understanding of brain function and the development of new treatments for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of Dimethyl 5-{[(3,4-dimethoxyphenyl)acetyl]amino}isophthalate and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of Dimethyl 5-{[(3,4-dimethoxyphenyl)acetyl]amino}isophthalate involves the reaction of 3,4-dimethoxyphenylacetic acid with isophthalic anhydride in the presence of a catalyst. The resulting product is then treated with dimethylamine to form Dimethyl 5-{[(3,4-dimethoxyphenyl)acetyl]amino}isophthalate. The overall yield of this process is typically around 50%, and the purity of the final product can be improved through recrystallization.

Scientific Research Applications

Dimethyl 5-{[(3,4-dimethoxyphenyl)acetyl]amino}isophthalate has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, Dimethyl 5-{[(3,4-dimethoxyphenyl)acetyl]amino}isophthalate has been shown to inhibit the growth of cancer cells by interfering with the activity of enzymes involved in cell division. In neuroscience, Dimethyl 5-{[(3,4-dimethoxyphenyl)acetyl]amino}isophthalate has been studied for its potential as a tool for mapping neural circuits in the brain. In drug discovery, Dimethyl 5-{[(3,4-dimethoxyphenyl)acetyl]amino}isophthalate has been used as a scaffold for the development of new drugs with improved properties.

properties

Product Name

Dimethyl 5-{[(3,4-dimethoxyphenyl)acetyl]amino}isophthalate

Molecular Formula

C20H21NO7

Molecular Weight

387.4 g/mol

IUPAC Name

dimethyl 5-[[2-(3,4-dimethoxyphenyl)acetyl]amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C20H21NO7/c1-25-16-6-5-12(7-17(16)26-2)8-18(22)21-15-10-13(19(23)27-3)9-14(11-15)20(24)28-4/h5-7,9-11H,8H2,1-4H3,(H,21,22)

InChI Key

RQKGIIVDCRIPQK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)OC

Origin of Product

United States

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